molecular formula C9H6BrFO2 B7855607 2-Bromo-4-fluorocinnamic acid

2-Bromo-4-fluorocinnamic acid

Cat. No.: B7855607
M. Wt: 245.04 g/mol
InChI Key: KCEJGSKYYLDTNE-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a propenoic acid moiety.

Preparation Methods

The synthesis of 2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- can be achieved through various synthetic routes. One common method involves the bromination and fluorination of cinnamic acid derivatives. The reaction conditions typically include the use of bromine and fluorine reagents under controlled temperature and pressure . Industrial production methods may involve the use of catalytic processes to enhance the yield and purity of the compound.

Chemical Reactions Analysis

2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- can be compared with other similar compounds such as:

The uniqueness of 2-Propenoic acid, 3-(2-bromo-4-fluorophenyl)- lies in its specific combination of bromine and fluorine atoms attached to the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-bromo-4-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEJGSKYYLDTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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